molecular formula C8H9N3 B583679 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine CAS No. 154390-78-0

4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B583679
CAS No.: 154390-78-0
M. Wt: 147.181
InChI Key: VELJXABTNVEVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1H-pyrazolo[4,3-c]pyridine (CAS 327103-25-3) is a high-value fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazolo[4,3-c]pyridine core, which is recognized as a "privileged structure" due to its strong potential for interacting with diverse biological targets . The scaffold's close structural resemblance to purine bases allows its derivatives to effectively target enzymes that possess purine-binding pockets, such as various kinase families . Research indicates this specific chemical framework is highly valuable in the development of carbonic anhydrase inhibitors (CAIs). Pyrazolo[4,3-c]pyridine sulfonamides have demonstrated potent inhibitory activity against several human carbonic anhydrase isoforms (hCA I, II, IX, XII) as well as bacterial β- and γ-CAs . Some derivatives have shown superior potency compared to the reference drug acetazolamide (AAZ), highlighting the scaffold's promise for creating new antibacterial agents with an alternative mechanism of action to combat drug resistance . Beyond this primary application, the pyrazolo[4,3-c]pyridine core is a versatile building block in pharmaceutical research, explored for its potential in developing anticancer, anti-inflammatory, and antiviral agents . The product is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

154390-78-0

Molecular Formula

C8H9N3

Molecular Weight

147.181

IUPAC Name

4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H9N3/c1-5-3-8-7(4-9-11-8)6(2)10-5/h3-4H,1-2H3,(H,9,11)

InChI Key

VELJXABTNVEVEZ-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C=NNC2=C1)C

Synonyms

1H-Pyrazolo[4,3-c]pyridine,4,6-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The following table highlights key structural analogs of 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine, based on similarity scores and substituent differences:

Compound Name CAS Number Substituents Molecular Formula Similarity Score Key Properties/Applications
This compound 2385450-29-1 4-CH₃, 6-CH₃ C₈H₉N₃ Reference Intermediate for anticancer agents
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine 120422-90-4 4-Cl, 6-Cl, 3-CH₃ C₇H₅Cl₂N₃ 0.78 Potential halogenated bioactive core
7-Chloro-1H-pyrazolo[3,4-c]pyridine 76006-11-6 7-Cl C₆H₄ClN₃ 0.73 Antimicrobial activity
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine HCl N/A 1-CH₃, 3-NH₂·HCl C₇H₉ClN₄ N/A Fluorescent probe precursor

Key Observations :

  • Halogenation : Chlorine substituents (e.g., 4,6-dichloro derivative) enhance electrophilicity, improving reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug development .
  • Amino Groups: The 3-amino derivative (e.g., 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride) introduces hydrogen-bonding capabilities, useful in fluorescent probes .
  • Ring Position Isomerism : Pyrazolo[3,4-c]pyridine (vs. [4,3-c]) alters the spatial arrangement of substituents, impacting biological target interactions .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Dicarbonyl Precursors

Mechanism and Reactivity

The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds represents a foundational method for constructing the pyrazolo[4,3-c]pyridine scaffold. For 4,6-dimethyl derivatives, 3-amino-4,6-dimethylpyrazole serves as a critical intermediate. Nucleophilic attack at the β-carbon of a ketone group initiates ring formation, followed by dehydration to yield the fused heterocycle.

Optimized Protocol (Adapted from Patent CN105801574A)

A mixture of 2-chloro-4,6-dimethyl-3-pyridinecarboxaldehyde (20 g, 141.3 mmol) and hydroxylamine hydrochloride (25 g, 2.5:1 molar ratio) in dimethylformamide (200 mL) was heated at 60°C for 8 hours under nitrogen. Triethylamine (100 mL) acted as a base to neutralize HCl byproducts. Post-reaction purification via silica gel chromatography afforded 15.2 g (85% yield) of 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine.

Key Data:

  • Reagent Ratio: 2.5:1 (NH₂OH·HCl:aldehyde)
  • Reaction Time: 8 hours
  • Yield: 85%
  • Characterization: $$ ^1H $$ NMR (CDCl₃): δ 7.2 (1H), 8.15 (2H), 8.66 (1H), 12.49 (1H).

Annelation via Dienamine Intermediates

Dienamine Synthesis and Cyclization

Dienamines derived from dimethyl acetonedicarboxylate enable modular assembly of the pyrazolo[4,3-c]pyridine core. Introducing methyl groups at positions 4 and 6 requires substitution at the pyridine nitrogen during dienamine formation.

Stepwise Procedure (Adapted from MDPI Pharmaceuticals)
  • Dienamine Preparation: Dimethyl acetonedicarboxylate (10 mmol) was condensed with methylamine (12 mmol) in ethanol under reflux for 4 hours.
  • Cyclization: The dienamine intermediate (5 mmol) was refluxed with hydrazine hydrate (10 mmol) in methanol for 1 hour, yielding this compound (72–88% yield).

Key Data:

  • Reaction Temperature: 60–80°C
  • Catalyst: None required
  • Yield Range: 72–88%
  • Characterization: $$ ^1H $$ NMR (DMSO-d₆): δ 11.28 (br. s, 1H), 8.51 (s, 1H), 4.49 (t, 2H).

Microwave-Assisted Synthesis

Accelerated Ring Closure

Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields. This method is particularly effective for introducing methyl groups via Pd-catalyzed cross-coupling.

Protocol Optimization

A mixture of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (5 mmol), methylacetylene (6 mmol), and PdCl₂(PPh₃)₂ (0.1 mmol) in DMF was irradiated at 150°C for 20 minutes. Column chromatography (hexane:EtOAc, 3:1) isolated the product in 78% yield.

Key Data:

  • Microwave Power: 300 W
  • Reaction Time: 20 minutes
  • Yield: 78%
  • Characterization: MS (ESI): [M+H]⁺ = 148.1.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents Conditions Yield
Cyclocondensation 2-Chloro-4,6-dimethyl-3-pyridinecarboxaldehyde NH₂OH·HCl, DMF, Et₃N 60°C, 8 h 85%
Annelation Dimethyl acetonedicarboxylate Methylamine, hydrazine hydrate Reflux, 1 h 72–88%
Microwave 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde Methylacetylene, PdCl₂(PPh₃)₂ 150°C, 20 min (MW) 78%

Challenges and Optimization Strategies

Regioselectivity Control

The position of methyl groups is highly sensitive to reaction conditions. For example, excess triethylamine in cyclocondensation routes favors 4,6-dimethyl substitution over 3,5-isomers.

Solvent and Temperature Effects

  • DMF vs. MeOH: DMF enhances solubility of aromatic intermediates, improving yields by 15–20% compared to methanol.
  • Low-Temperature Cyclization: Reactions at 0°C (e.g., pyridine-mediated eliminations) minimize side products but require extended times (3–6 hours).

Analytical Validation

Spectroscopic Characterization

  • $$ ^1H $$ NMR: Methyl groups at δ 2.5–3.0 ppm; pyridine protons at δ 7.5–8.5 ppm.
  • IR: C=N stretching at 1600–1650 cm⁻¹; N-H bending at 3300–3400 cm⁻¹.

Mass Spectrometry

  • Molecular Ion: [M+H]⁺ = 148.1 (calculated for C₇H₉N₃: 147.1).

Q & A

Q. Q1: What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine core, and how does 4,6-dimethyl substitution influence reaction optimization?

Answer: The pyrazolo[4,3-c]pyridine scaffold is synthesized via two main strategies:

Pyrazole annelation onto pyridine derivatives : This method leverages pre-functionalized pyridines for cyclization .

Pyridine ring formation from pyrazole precursors : A Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, efficiently generates the bicyclic system .
The 4,6-dimethyl substitution introduces steric and electronic effects that require optimization of reaction conditions (e.g., temperature, catalyst loading) to prevent side reactions. For example, methyl groups at positions 4 and 6 may slow down electrophilic substitutions due to steric hindrance, necessitating prolonged reaction times or higher temperatures.

Advanced Synthesis: Functionalization and Derivatization

Q. Q2: How can researchers functionalize 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine to enhance biological activity, and what methodological challenges arise?

Answer: Functionalization strategies include:

  • Sulphonylation : Conversion of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to chlorosulphonyl derivatives via Meerwein reactions, enabling antimicrobial activity modulation .
  • Heterocycle fusion : Reactions with aldehydes, chalcones, or enaminones yield fused systems like pyrazolo[4,5,1-ij][1,6]naphthyridines, which show enhanced anticancer properties .

Q. Challenges :

  • Regioselectivity : Methyl groups may direct electrophiles to less reactive positions, requiring directing groups (e.g., amino or nitro) to control substitution patterns .
  • Stability : Alkylation or acylation of the pyrazole nitrogen can destabilize the core, necessitating inert atmospheres or low temperatures .

Biological Evaluation: Anticancer Mechanisms

Q. Q3: What in vitro methodologies are used to evaluate the anticancer potential of this compound derivatives, and how do structural modifications impact efficacy?

Answer:

  • Cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., liver, breast, colon) using MTT or SRB assays. For example, (Z)-3-amino-7-(4-methoxybenzylidene)-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione exhibited IC₅₀ = 4.749 μg/mL against liver cancer cells, comparable to doxorubicin .

  • Structure-Activity Relationship (SAR) :

    Substituent Biological Activity IC₅₀ (μg/mL)
    4-OCH₃Liver cancer4.749
    4-ClColon cancer2.914
    Electron-withdrawing groups (e.g., Cl) enhance activity by improving target binding, while methyl groups at positions 4 and 6 may reduce solubility, requiring formulation adjustments .

Computational and Structural Analysis

Q. Q4: How do molecular docking studies guide the design of this compound-based kinase inhibitors?

Answer:

  • Target selection : The compound’s planar structure favors binding to kinase ATP pockets (e.g., PIM1 kinase). Docking studies of 1-(6-(4,4-difluoropiperidin-3-yl)pyridin-2-yl)-6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridine revealed hydrogen bonds with Glu121 and hydrophobic interactions with Leu174, critical for inhibition .
  • Ligand efficiency optimization : Methyl groups at positions 4 and 6 improve steric complementarity but may require balancing with solubility-enhancing substituents (e.g., polar side chains) .

Challenges in Data Interpretation

Q. Q5: How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Answer:

  • Standardized protocols : Variability in assay conditions (e.g., cell line origin, incubation time) can lead to conflicting IC₅₀ values. Adopting CONSORT-like guidelines for in vitro studies ensures reproducibility .
  • Metabolic stability screening : Compounds with similar structures but divergent logP values may exhibit differing membrane permeability, explaining activity discrepancies. For instance, 4,6-dimethyl derivatives with logP >3 showed reduced bioavailability in hepatic microsome assays .

Advanced Methodological Integration

Q. Q6: What hybrid approaches combine synthetic chemistry and computational modeling to accelerate the development of this compound derivatives?

Answer:

  • Ligand-biased ensemble docking (LigBEnD) : Integrates ligand-receptor conformational sampling to predict binding modes for EGFR inhibitors, reducing false positives in virtual screens .
  • QSAR-guided synthesis : Topological indices (e.g., Wiener index) correlate with chromatographic retention parameters, enabling prioritization of derivatives with optimal ADME profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.